1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

Catalog No.
S14205980
CAS No.
M.F
C6H2BrFINO2
M. Wt
345.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

Product Name

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene

IUPAC Name

1-bromo-2-fluoro-5-iodo-3-nitrobenzene

Molecular Formula

C6H2BrFINO2

Molecular Weight

345.89 g/mol

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H

InChI Key

PRKUCVVGRSYHNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)I

1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and a nitro group attached to a benzene ring. Its molecular formula is C6H2BrFINO2\text{C}_6\text{H}_2\text{BrFINO}_2, and it features a complex arrangement of substituents that contribute to its unique chemical properties and reactivity. The presence of these halogens and the nitro group makes this compound particularly interesting for various chemical applications and research studies .

  • Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other groups through nucleophilic aromatic substitution. This is particularly relevant due to the electron-withdrawing nature of the nitro group, which enhances the reactivity of the aromatic ring .
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst. This transformation is significant for synthesizing amine derivatives.
  • Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions, potentially leading to different oxidation states of the substituents.

While specific biological activity data for 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is limited, compounds with similar structures often exhibit notable biological effects. Generally, halogenated aromatic compounds are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties. The nitro group is known to influence biological activity by altering electron density and reactivity, which may affect interactions with biological targets .

The synthesis of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene typically involves several steps:

  • Nitration: A nitro group is introduced to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
  • Halogenation: Sequential introduction of bromine, fluorine, and iodine occurs through electrophilic aromatic substitution reactions:
    • Bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
    • Fluorination may involve a fluorinating agent such as Selectfluor.
    • Iodination is usually performed with iodine monochloride .

These methods may vary in industrial applications where continuous flow reactors and automated systems are used to optimize yield and purity.

Due to its unique structure, 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene finds applications in various fields:

  • Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Similar compounds have been investigated for their potential therapeutic effects, making this compound a candidate for further biological evaluation.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials or chemical sensors .

Interaction studies involving 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles due to the electron-withdrawing nature of the nitro group. These studies are crucial for understanding how this compound might behave in biological systems or during chemical transformations. The presence of multiple halogens also suggests potential interactions with metal catalysts or ligands in coordination chemistry .

Several compounds share structural similarities with 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene. Here are some examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluoro-5-nitrobenzeneC6H4BrFNO2Different halogen positioning
1-Bromo-2-fluoro-3-nitrobenzeneC6H4BrFNO2Similar substituents but different positions
1-Iodo-3-nitrobenzeneC6H4INO2Lacks fluorine; focuses on iodine
1-Fluoro-3-nitrobenzeneC6H4FNO2Lacks bromine and iodine

Uniqueness

The uniqueness of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene lies in its combination of three different halogens (bromine, fluorine, iodine) along with a nitro group on the benzene ring. This specific arrangement provides distinct chemical properties and reactivity patterns that are not found in simpler or less substituted aromatic compounds .

Nitration as the Initial Functionalization Step

The introduction of the nitro group at position 3 of the benzene ring serves as the foundational step in synthesizing 1-bromo-2-fluoro-5-iodo-3-nitrobenzene. Nitration proceeds via electrophilic aromatic substitution (EAS) using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates nitric acid, generating the nitronium ion ($$ \text{NO}_2^+ $$), which acts as the electrophile. The nitro group’s strong meta-directing nature ensures subsequent halogenation occurs at positions 1, 2, and 5. Kinetic studies show optimal nitration efficiency at 323–333 K, with prolonged reaction times leading to over-nitration byproducts.

Sequential Halogenation: Order-Dependent Reactivity

Following nitration, halogen atoms are introduced through carefully ordered EAS reactions. Bromination typically precedes fluorination and iodination due to bromine’s moderate reactivity compared to fluorine’s extreme electrophilicity. For bromination, molecular bromine ($$ \text{Br}2 $$) reacts in the presence of a Lewis acid catalyst such as iron(III) bromide ($$ \text{FeBr}3 $$). The resulting 3-nitro-1-bromobenzene intermediate then undergoes fluorination via Balz-Schiemann reaction pathways, where diazonium tetrafluoroborate intermediates decompose thermally to yield aryl fluorides.

Iodination presents unique challenges due to iodine’s lower electrophilicity. Recent advances employ iodonium ion ($$ \text{I}^+ $$) generators like $$ \text{N}- $$iodosuccinimide (NIS) in triflic acid, achieving >90% regioselectivity for position 5. Computational models indicate that the nitro group’s electron-withdrawing effects enhance ortho/para halogenation despite steric hindrance from adjacent substituents.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

344.82977 g/mol

Monoisotopic Mass

344.82977 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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